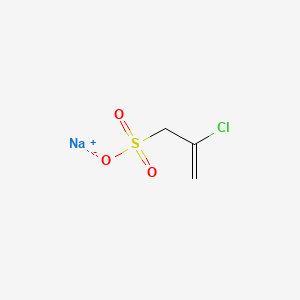![molecular formula C16H18O2 B14638587 1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol CAS No. 56855-76-6](/img/structure/B14638587.png)
1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol is an organic compound that features a biphenyl group attached to a butanol moiety through an ether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol typically involves the reaction of 2-biphenylol with 2-bromobutane in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 2-biphenylol attacks the electrophilic carbon of 2-bromobutane, resulting in the formation of the ether bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-one.
Reduction: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butane.
Substitution: Formation of 1-[([1,1’-Biphenyl]-2-yl)oxy]butyl halides.
Applications De Recherche Scientifique
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways involved are subject to ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Biphenylol: Shares the biphenyl core but lacks the butanol moiety.
1-Butanol: Contains the butanol moiety but lacks the biphenyl group.
1-[([1,1’-Biphenyl]-2-yl)oxy]ethanol: Similar structure but with a shorter carbon chain.
Uniqueness
1-[([1,1’-Biphenyl]-2-yl)oxy]butan-2-ol is unique due to the combination of the biphenyl and butanol groups, which imparts distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propriétés
Numéro CAS |
56855-76-6 |
|---|---|
Formule moléculaire |
C16H18O2 |
Poids moléculaire |
242.31 g/mol |
Nom IUPAC |
1-(2-phenylphenoxy)butan-2-ol |
InChI |
InChI=1S/C16H18O2/c1-2-14(17)12-18-16-11-7-6-10-15(16)13-8-4-3-5-9-13/h3-11,14,17H,2,12H2,1H3 |
Clé InChI |
ISZGFYVMHSRARL-UHFFFAOYSA-N |
SMILES canonique |
CCC(COC1=CC=CC=C1C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)
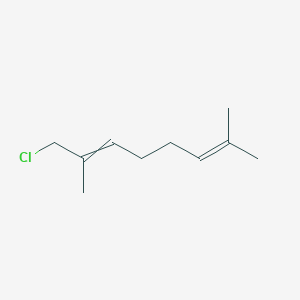
![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
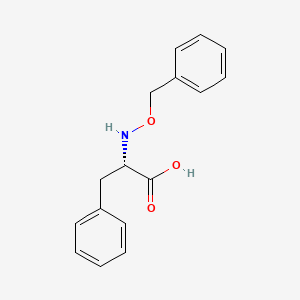

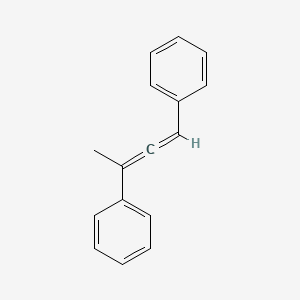
![5-[3-(4-Chlorophenyl)oxiran-2-yl]-3-phenyl-1,2-oxazole](/img/structure/B14638561.png)
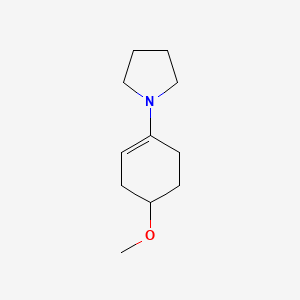
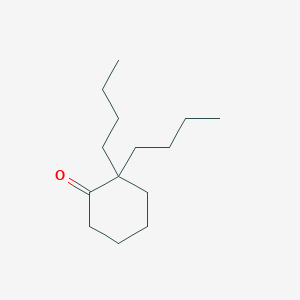
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-Methyl-4-[(trichloromethyl)sulfonyl]benzene](/img/structure/B14638606.png)
